10-(t-Boc-amino)-1-decylbromide

PROTAC Design Lipophilicity Linker Optimization

Researchers optimizing PROTAC ternary complexes often encounter linker length-dependent efficacy cliffs that undermine cellular activity. 10-(t-Boc-amino)-1-decylbromide (CAS 887353-29-9) delivers a precisely defined C10 alkyl spacer (~13-14 Å, cLogP 5.23) with orthogonal Boc-amine and alkyl bromide termini for sequential conjugation. • Enables systematic SAR studies of linker length and hydrophobicity on ternary complex formation and pharmacokinetic profiles. • Mitigates steric hindrance in solid-support bioconjugation, improving ligand accessibility for binding events. • Supplied with rigorous analytical documentation; available from stock with immediate global dispatch.

Molecular Formula C15H30BrNO2
Molecular Weight 336.31 g/mol
CAS No. 887353-29-9
Cat. No. B015361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(t-Boc-amino)-1-decylbromide
CAS887353-29-9
Synonyms(10-Bromodecyl)carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC15H30BrNO2
Molecular Weight336.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCBr
InChIInChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18)
InChIKeyOUQOWAUUYVRAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Protected C10 Alkyl Bromide Intermediate for Synthesis


10-(t-Boc-amino)-1-decylbromide (tert-Butyl (10-bromodecyl)carbamate) is a heterobifunctional building block, characterized by a tert-butoxycarbonyl (Boc)-protected primary amine linked to a ten-carbon alkyl chain, which terminates in a reactive primary alkyl bromide . This combination of orthogonal functional groups enables its use as a versatile intermediate in multi-step organic synthesis, including the construction of complex molecular architectures such as proteolysis targeting chimeras (PROTACs), where it serves as an alkyl chain-derived linker .

Orthogonal Reactivity
Boc-protected amine and primary alkyl bromide enable sequential conjugation without protecting group interference.
Linker Synthesis
Designed as a C10 spacer building block for PROTAC linker construction and multi-step organic assembly.

Why C10 Spacer Length Cannot Be Substituted


While the family of Boc-protected aminoalkyl bromides shares a core chemical motif, the specific ten-carbon (C10) spacer in this compound imparts a unique combination of chain length, lipophilicity, and spatial separation that directly impacts the physicochemical properties and biological performance of the final conjugate . Swapping with a shorter analog like Boc-NH-C4-bromide (4-carbon) or a longer variant would alter molecular flexibility, hydrophobicity (LogP ~5.2), and the spatial distance between the linked moieties, potentially disrupting critical intermolecular interactions, subcellular localization, or pharmacokinetic profiles in a way that cannot be predicted or easily compensated for .

Chain length mismatch alters key properties
Replacing the C10 spacer with a shorter C4 or C5 analog significantly reduces lipophilicity and molecular reach, which may shift the physicochemical profile and biological behavior of the final conjugate.
Vendor purity variations can affect reproducibility
Not all sources verify purity at ≥97%; lower grades may introduce impurities that interfere with sensitive coupling steps or downstream assays.

Spacer Length and Physicochemical Differentiation Evidence


Chain Length Impact on Molecular Weight and Lipophilicity

The ten-carbon (C10) alkyl spacer in 10-(t-Boc-amino)-1-decylbromide confers a significantly higher molecular weight (MW = 336.31 g/mol) and calculated lipophilicity (cLogP = 5.23) compared to shorter-chain analogs like Boc-NH-C4-bromide (MW = 252.15 g/mol, cLogP ~3.1) . This increased lipophilicity is a quantifiable parameter that can be exploited to modulate the cellular permeability and subcellular distribution of the final conjugated therapeutic .

Chain length: MW & cLogP
Class-level inference
C10: cLogP 5.23, MW 336.31 C4 analog: cLogP ~3.1, MW 252.15 ΔcLogP +2.13; ΔMW +33.4%
Supports lipophilicity-driven permeability studies
Calculated values; verify experimentally for specific conjugate
PROTAC Design Lipophilicity Linker Optimization

Spacer Length and Molecular Reach Comparison

The ten-carbon alkyl chain provides an estimated extended length of approximately 13-14 Å, which is more than double the ~6-7 Å length of a four-carbon analog like Boc-NH-C4-bromide . This quantifiable difference in spatial separation is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase, a prerequisite for efficient protein ubiquitination and subsequent degradation .

Spacer length: molecular reach
Class-level inference
C10: ~13–14 Å C4 analog: ~6–7 Å Approximately 2× longer
Enables systematic linker length optimization
Estimated from bond geometries; actual complex-dependent
Linker Length PROTAC Ternary Complex Spatial Optimization

Verified Purity for Reproducible Synthesis

Multiple vendors consistently report and certify 10-(t-Boc-amino)-1-decylbromide at high purity levels, with standard offerings at ≥95% and confirmed batches achieving ≥97% as verified by HPLC or other analytical methods . This level of purity is comparable to other Boc-protected alkyl bromides but is specifically verified for this compound, ensuring a low level of impurities that could interfere with sensitive coupling reactions or final product bioactivity .

Purity verification
Cross-study comparable
Reported batch: ≥97% Typical alkyl bromide spec: ≥95% Meets or exceeds common purity thresholds
Supports reproducible synthesis
Vendor-specific HPLC/NMR methods apply
Purity Quality Control Reproducibility

Application Scenarios Based on Evidence-Driven Differentiation


Linker Length Exploration in PROTAC Design

The ten-carbon spacer provides a specific, medium-long molecular reach (~13-14 Å) and a high cLogP (5.23). This makes it an ideal tool for medicinal chemists to investigate the impact of linker length and hydrophobicity on the formation of productive ternary complexes and cellular activity in a given PROTAC program, bridging the gap between shorter, less lipophilic C4/C5 linkers and longer, potentially more flexible chains .

Lipophilic Molecular Probes and Surfactants Synthesis

The combination of a reactive alkyl bromide 'head' and a long, lipophilic C10 'tail' enables the functionalization of various nucleophiles. The resultant conjugate inherits significant hydrophobic character, making this compound a strategic choice for creating lipophilic fluorescent dyes, affinity tags, or specialized surfactants for biochemical and biophysical studies .

Amphiphilic Drug Delivery Vector Construction

By conjugating the C10 alkyl bromide to a hydrophilic drug or polymer, researchers can engineer amphiphilic molecules. The defined chain length and bromine reactivity allow for precise control over the hydrophobic domain, which is critical for self-assembly into micelles or liposomes and for tuning drug release profiles in novel formulations .

Solid Surface Functionalization with Long-Chain Linkers

The long C10 spacer can be used to tether functional molecules (e.g., biotin, peptides) to solid supports (e.g., nanoparticles, biosensor chips). The extended length helps mitigate steric hindrance between the surface and the functional moiety, improving accessibility for binding events. This is a direct application of the spatial separation advantage quantified in the evidence above .

Application
Selection Property
Validation Focus
PROTAC linker exploration
C10 spacer hydrophobicity and reach
Ternary complex formation efficiency
Lipophilic probe synthesis
Reactive bromide with long alkyl tail
Conjugation yield and hydrophobic labeling
Amphiphilic drug delivery vector
Defined hydrophobic domain length
Self-assembly and release profile
Surface functionalization
Extended spacer for reduced steric hindrance
Ligand accessibility and binding capacity

Technical Documentation Hub

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33 linked technical documents
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